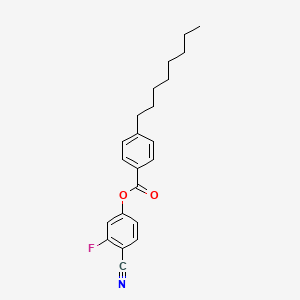

4-Cyano-3-fluorophenyl 4-octylbenzoate

Description

Conceptual Framework of Liquid Crystals in Modern Materials Science

Liquid crystals represent a unique state of matter, a thermodynamically stable phase that exists between the solid crystalline state and the isotropic liquid state. uh.eduwikipedia.org This intermediate phase, often termed a mesophase, is characterized by molecules that possess a degree of orientational order like a crystal but can flow like a liquid. uh.eduwikipedia.orgumd.edu The constituent molecules of liquid crystals, known as mesogens, often have a rod-like or disc-like shape, an anisotropic geometry that encourages preferential alignment along a common axis, referred to as the director. uh.edualternator.science

This combination of order and mobility gives rise to anisotropic properties, meaning their physical characteristics vary depending on the direction of measurement. uh.edu This is in stark contrast to isotropic liquids, which have the same properties in all directions. uh.edu The delicate balance of intermolecular forces in liquid crystals makes them highly responsive to external stimuli such as temperature, electric fields, and magnetic fields. umd.edu This responsiveness is fundamental to their widespread use in modern technology, particularly in display devices like computer monitors and televisions, where electric fields are used to manipulate the orientation of liquid crystal molecules within each pixel to control the transmission of light. umd.edu

Liquid crystal phases are broadly classified based on the type of ordering. The simplest thermotropic phase is the nematic phase, where molecules exhibit long-range orientational order but no positional order. alternator.science Smectic phases show a higher degree of order, with molecules organized into layers in addition to maintaining orientational alignment. alternator.science These distinct phases and the transitions between them are a central focus of liquid crystal research.

Significance of Ester-Based Liquid Crystals in Contemporary Research

Within the vast library of compounds that exhibit liquid crystallinity, those containing ester linkages (-COO-) are of particular importance in contemporary materials research. The ester group is a fundamental structural component used in the design of many thermotropic liquid crystals. nih.gov Its geometry and polarity play a crucial role in establishing the necessary intermolecular forces and molecular shape required for mesophase formation.

Particularly significant are partially fluorinated ester-based liquid crystals. The inclusion of fluorine atoms, due to the high polarity of the carbon-fluorine (C-F) bond, can generate a strong positive dielectric anisotropy. nih.gov Materials with this property are highly desirable for active matrix thin-film transistor (TFT) displays. nih.gov Additionally, fluorinated liquid crystals often exhibit low viscosity and high chemical and photochemical stability, which are advantageous for device performance and longevity. nih.gov The synthesis of various ester-containing compounds allows researchers to systematically study how molecular structure dictates mesomorphic behavior and physical properties. mdpi.com

Positioning of 4-Cyano-3-fluorophenyl 4-octylbenzoate within Liquid Crystal Homologous Series Investigations

The compound this compound is a member of the homologous series of 4-cyano-3-fluorophenyl 4-n-alkylbenzoates, often abbreviated as nCFPB, where 'n' represents the number of carbon atoms in the alkyl chain. researchgate.net In this case, with an octyl group, the compound is designated 8CFPB. researchgate.net Homologous series are vital in liquid crystal research as they allow for the systematic investigation of how a gradual change in molecular structure—specifically the length of a flexible alkyl chain—affects the material's physical and mesomorphic properties.

By synthesizing and analyzing different members of the nCFPB series (e.g., with butyl, hexyl, or octyl chains), researchers can observe trends in phase transition temperatures, the types of mesophases that appear, and their thermal stability. researchgate.net The study of the 8CFPB homologue, for instance, has been conducted using techniques like differential scanning calorimetry (DSC) and polarizing microscopy to precisely determine its phase transition behavior. researchgate.net These investigations have revealed that 8CFPB exhibits a monotropic liquid crystal system, meaning the mesophase is only observed upon cooling from the isotropic liquid state. researchgate.net

Comparing the properties of 8CFPB with other even-numbered homologues in the same series, such as 4CFPB and 6CFPB, provides deeper insight into the relationship between molecular dynamics and crystalline structures. researchgate.net Such systematic studies are crucial for developing a predictive understanding of structure-property relationships, which is essential for designing new liquid crystal materials with specific, tailored properties for advanced technological applications.

Data Tables

Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 94611-12-8 chemicalbook.com |

| Molecular Formula | C22H24FNO2 |

| Molecular Weight | 369.44 g/mol |

Phase Transition Behavior of nCFPB Homologues

This table presents the phase transition temperatures for selected members of the 4-cyano-3-fluorophenyl 4-n-alkylbenzoate (nCFPB) homologous series. The data illustrates how the length of the alkyl chain (n) influences the melting and clearing points.

| Compound (n) | Transition | Temperature (°C) | Reference |

| 4CFPB (n=4) | Crystal I → Isotropic | 15.3 | researchgate.net |

| Nematic → Crystal II | -40.1 | icm.edu.pl | |

| Isotropic → Nematic | -43.9 | icm.edu.pl | |

| 6CFPB (n=6) | Crystal → Isotropic | 33.1 | researchgate.net |

| Isotropic → Nematic | 18.1 | researchgate.net | |

| 8CFPB (n=8) | Crystal → Isotropic | 44.9 | researchgate.net |

| Isotropic → Nematic | 41.9 | researchgate.net |

Note: Temperatures are based on specific experimental conditions (e.g., heating/cooling rates) as reported in the cited literature. Nematic phases in this series can be metastable or monotropic. researchgate.neticm.edu.pl

Structure

3D Structure

Properties

CAS No. |

94611-12-8 |

|---|---|

Molecular Formula |

C22H24FNO2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-octylbenzoate |

InChI |

InChI=1S/C22H24FNO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)22(25)26-20-14-13-19(16-24)21(23)15-20/h9-15H,2-8H2,1H3 |

InChI Key |

KTWNGGAAPLBCOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategic Synthesis of 4-Cyano-3-fluorophenyl 4-octylbenzoate

The creation of this compound is a well-planned process that hinges on the successful synthesis of its key precursors, 4-cyano-3-fluorophenol and 4-octylbenzoic acid, followed by their subsequent esterification.

The assembly of this compound is not a single-step reaction but rather the culmination of two separate multi-step synthetic sequences that produce the necessary phenol (B47542) and carboxylic acid precursors.

Synthesis of 4-Cyano-3-fluorophenol:

A common pathway to 4-cyano-3-fluorophenol involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide. This reaction proceeds in dimethylformamide at room temperature to yield 3-cyano-4-fluorophenol with high efficiency. The synthesis of the starting material, 4,4-difluorocyclohexadienone, can be achieved through various methods, including the reaction of p-chlorophenol with lead dioxide and hydrogen fluoride (B91410) in pyridine.

Synthesis of 4-octylbenzoic acid:

The synthesis of 4-octylbenzoic acid often begins with the esterification of p-hydroxybenzoic acid with ethanol (B145695) to form ethyl p-hydroxybenzoate. This reaction is typically catalyzed by a strong acid like sulfuric acid or by solid acid catalysts. google.com The resulting ethyl p-hydroxybenzoate is then subjected to Williamson ether synthesis with n-octyl bromide to yield ethyl 4-octyloxybenzoate. Finally, hydrolysis of the ester group, for instance, through oxidation with potassium permanganate (B83412) followed by acidification, affords 4-octylbenzoic acid. researchgate.net

A summary of the precursor synthesis is presented in the table below.

| Precursor | Starting Materials | Key Intermediates | Final Product |

| 4-Cyano-3-fluorophenol | p-chlorophenol, Potassium cyanide | 4,4-difluorocyclohexadienone | 4-Cyano-3-fluorophenol |

| 4-octylbenzoic acid | p-hydroxybenzoic acid, Ethanol, n-octyl bromide | Ethyl p-hydroxybenzoate, Ethyl 4-octyloxybenzoate | 4-octylbenzoic acid |

The final and crucial step in the synthesis of this compound is the esterification of 4-cyano-3-fluorophenol with 4-octylbenzoic acid or its more reactive acyl chloride derivative, 4-octylbenzoyl chloride. Two prevalent mechanisms for this transformation are the Fischer esterification and the Steglich esterification.

Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol (phenol). chemicalbook.comwikipedia.org The reaction is reversible, and to drive it towards the ester product, it is often necessary to use an excess of one reactant or to remove the water formed during the reaction. chemicalbook.comwikipedia.org

Steglich Esterification: This method is particularly useful for sensitive substrates as it proceeds under mild, room-temperature conditions. rsc.orgresearchgate.net It employs a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.net The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. researchgate.net DMAP acts as an acyl transfer agent, further accelerating the reaction. researchgate.net

Optimization of the esterification reaction is paramount for achieving a high yield of the desired liquid crystal. Key parameters that are often fine-tuned include:

Temperature: While Fischer esterification often requires elevated temperatures, Steglich esterification is typically performed at room temperature to avoid side reactions. rsc.org

Catalyst: The choice and amount of catalyst (e.g., sulfuric acid in Fischer esterification or DMAP in Steglich esterification) can significantly influence the reaction rate and yield.

Solvent: The solvent should be inert and capable of dissolving the reactants. Dichloromethane is a common choice for Steglich esterification.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without the formation of degradation products.

For the synthesis of liquid crystals, the Steglich esterification is often preferred due to its mild conditions, which help to preserve the delicate molecular structure required for mesophase formation. whiterose.ac.uk

The purity and structural integrity of the precursor compounds, 4-cyano-3-fluorophenol and 4-octylbenzoic acid, are of utmost importance in the synthesis of this compound. Impurities in the starting materials can lead to several undesirable outcomes:

Reduced Yield: Impurities may react with the reagents or intermediates, leading to the formation of byproducts and a lower yield of the target compound.

Formation of Undesired Side Products: Reactive impurities can participate in side reactions, complicating the purification process and potentially altering the properties of the final product.

Disruption of Liquid Crystalline Properties: Even small amounts of impurities can disrupt the delicate intermolecular forces responsible for the formation of liquid crystalline phases, leading to a narrower mesophase range or the complete suppression of liquid crystalline behavior. The presence of impurities can also affect the transition temperatures of the liquid crystal. nih.gov

Therefore, rigorous purification of the precursors is a critical step in the synthesis of high-purity liquid crystals. Techniques such as recrystallization, distillation, and chromatography are commonly employed to ensure that the precursors meet the required purity standards before being used in the final esterification step. The stability of the final product is also linked to the purity of the precursors, as impurities can sometimes catalyze degradation pathways. nih.gov

Comparative Analysis of Synthetic Routes for Related Fluoro- and Cyano-Substituted Phenyl Benzoate (B1203000) Derivatives

The synthesis of fluoro- and cyano-substituted phenyl benzoate derivatives, a class of compounds to which this compound belongs, can be achieved through various synthetic strategies. A comparative analysis of these routes reveals the versatility and challenges associated with introducing these specific functional groups.

The primary method for constructing the phenyl benzoate core is through esterification, with the Steglich and Fischer methods being the most common, as previously discussed. The key difference in the synthesis of various derivatives lies in the preparation of the substituted phenol and benzoic acid precursors.

Synthesis of Fluorinated Precursors:

The introduction of fluorine atoms into the aromatic rings can be achieved at different stages of the synthesis. For instance, fluorinated phenols and benzoic acids can be prepared from commercially available fluorinated starting materials. Alternatively, fluorination can be performed on a pre-existing aromatic ring using electrophilic fluorinating agents. The position of the fluorine substituent can significantly impact the mesogenic properties of the final compound. rsc.org

Synthesis of Cyano-Substituted Precursors:

The cyano group is often introduced via a Sandmeyer reaction on an aromatic amine or through nucleophilic substitution of a halogen with a cyanide salt. The strong dipole moment of the cyano group plays a crucial role in the liquid crystalline properties of these molecules.

The table below provides a comparative overview of synthetic strategies for related phenyl benzoate derivatives.

| Derivative Type | Synthetic Strategy for Precursors | Key Considerations |

| Fluoro-substituted | - Use of commercially available fluorinated phenols and benzoic acids. - Electrophilic fluorination of aromatic precursors. | - Regioselectivity of the fluorination reaction. - Potential for harsh reaction conditions to affect other functional groups. |

| Cyano-substituted | - Sandmeyer reaction on an aromatic amine. - Nucleophilic aromatic substitution with a cyanide salt. | - The Sandmeyer reaction often requires careful control of temperature and reagents. - The reactivity of the aromatic ring towards nucleophilic substitution. |

| Fluoro- and Cyano-disubstituted | - Combination of the strategies mentioned above. - Synthesis often starts with a di-substituted precursor. | - The order of introduction of the functional groups can be critical. - Potential for intramolecular interactions between the fluoro and cyano groups to influence reactivity. |

Advancements in Purification Techniques for Liquid Crystalline Compounds

The performance of liquid crystalline materials in applications such as displays and sensors is highly dependent on their purity. Even trace amounts of impurities can adversely affect their physical and electro-optical properties. Therefore, advanced purification techniques are essential in the production of high-quality liquid crystals.

Traditional Purification Methods:

Recrystallization: This is a widely used technique for purifying solid organic compounds, including liquid crystals. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. It is effective for removing impurities with different polarities from the target liquid crystal.

Distillation: For liquid crystals that are thermally stable, distillation under reduced pressure can be an effective purification method.

Advanced Purification Techniques:

Zone Refining: This technique is particularly effective for achieving ultra-high purity. tandfonline.comtandfonline.com It involves passing a narrow molten zone along a solid ingot of the material. Impurities, being more soluble in the molten phase, are swept along with the molten zone, leaving behind a highly purified solid. wikipedia.orgamericanlaboratory.combyjus.com This process can be repeated multiple times to achieve the desired level of purity. americanlaboratory.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgchromatographyonline.com It offers several advantages over traditional liquid chromatography, including faster separations, reduced solvent consumption, and the ability to separate thermally labile compounds. youtube.comchromatographytoday.com SFC is increasingly being used for the purification of high-value compounds like liquid crystals. wikipedia.orgchromatographytoday.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC that allows for the isolation of larger quantities of purified compounds. It is a highly effective method for separating complex mixtures and isolating liquid crystals with high purity.

Adsorption on Porous Materials: Treatment of liquid crystals with porous materials such as activated carbon, silica (B1680970) gel, or alumina (B75360) can effectively remove ionic impurities. google.com The liquid crystal can be passed through a column packed with the adsorbent or stirred with the adsorbent in a batch process. google.com

The choice of purification method depends on the nature of the liquid crystal, the types of impurities present, and the required level of purity. Often, a combination of these techniques is employed to achieve the stringent purity requirements for advanced applications.

Complex Mesophase Behavior and Phase Transition Thermodynamics

Comprehensive Characterization of Liquid Crystalline Mesophases

Studies on analogous compounds within the 4-cyano-3-fluorophenyl 4-alkylbenzoate series suggest that the octyl derivative exhibits a monotropic liquid crystal system. This means that the liquid crystalline phases are observed only upon cooling from the isotropic liquid state.

Nematic Phase: Formation, Stability, and Textural Analysis

Upon cooling from the isotropic liquid, 4-Cyano-3-fluorophenyl 4-octylbenzoate is expected to form a nematic (N) phase. This phase is characterized by long-range orientational order of the elongated molecules, but no long-range positional order. The stability of the nematic phase is confined to a specific temperature range, and its formation can be visually confirmed through polarizing optical microscopy, which would reveal a characteristic threaded or schlieren texture.

Smectic Phases (e.g., SmA, SmC, SmC, SmE): Identification and Structural Ordering*

Further cooling of the nematic phase would likely lead to the formation of one or more smectic (Sm) phases. These phases are more ordered than the nematic phase, exhibiting not only orientational order but also some degree of positional order, with molecules arranged in layers. The specific type of smectic phase (e.g., Smectic A with molecules oriented perpendicular to the layer planes, or Smectic C with a tilted molecular arrangement) would be identified through detailed X-ray diffraction studies and textural analysis under a polarizing microscope. The structural ordering within these layered arrangements is a key characteristic that differentiates the various smectic mesophases.

Isotropic Liquid Phase Transition Dynamics

The transition from the ordered liquid crystalline phases to the disordered isotropic liquid (I) phase is a first-order phase transition. This transition, known as the clearing point, is characterized by a specific temperature and an associated enthalpy and entropy change, which can be precisely measured using differential scanning calorimetry (DSC).

Elucidation of Polymorphism and Thermodynamical Properties

This compound exhibits complex solid-state polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing and, consequently, different physical properties.

Solid-State Polymorphism: Crystal I, Crystal II, Crystal III, and Crystal IV

Thermodynamic Quantities of Phase Transitions

The various phase transitions of this compound are accompanied by changes in enthalpy (ΔH) and entropy (ΔS), which are crucial for understanding the thermodynamics of the system. Although a complete thermodynamic dataset for the octyl derivative is not available in the public domain, the table below presents data for the closely related butyl analogue, 4-Cyano-3-fluorophenyl 4-butylbenzoate, to illustrate the typical thermodynamic quantities involved in these transitions.

| Transition | Temperature (K) | Enthalpy (ΔH) (kJ·mol⁻¹) | Entropy (ΔS) (J·mol⁻¹·K⁻¹) |

| Crystal I → Isotropic Liquid | 288.43 | 22.22 | 76.91 |

| Nematic → Isotropic Liquid | 279.4 | 0.526 | 1.88 |

Note: The data presented in this table is for the butyl analogue (4-Cyano-3-fluorophenyl 4-butylbenzoate) and serves as an illustrative example.

Enantiotropic versus Monotropic Phase Sequences

Phase transitions in liquid crystals are classified as either enantiotropic or monotropic. Enantiotropic transitions are thermodynamically stable and can be observed on both heating and cooling cycles. In contrast, monotropic transitions are metastable, appearing only upon cooling from a higher temperature phase, as the direct transition from the stable crystal phase on heating occurs at a temperature above the mesophase stability range.

The compound this compound (8CFPB) exhibits a monotropic system of phases. researchgate.net Studies utilizing differential scanning calorimetry (DSC), polarizing optical microscopy (POM), FT-IR spectroscopy, and X-ray diffraction have identified its complex polymorphic behavior. researchgate.net Upon heating, the crystalline form of 8CFPB melts directly into the isotropic liquid phase. The liquid crystalline phases are only observed during the cooling cycle from this isotropic state, classifying them as monotropic. This behavior indicates that the liquid crystal phases are metastable with respect to the stable crystalline solid phase.

For a related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a metastable nematic phase is observed, which can form a glass upon rapid cooling (Tg = 210 K). researchgate.net This compound also shows a stable crystal phase (Crystal I) that melts at 288.43 K and a metastable crystal phase (Crystal II). researchgate.net Such complex polymorphism, involving both stable and metastable states, is characteristic of this class of materials.

Table 1: Phase Transition Data for this compound (8CFPB)

The following table is interactive. Specific transition temperatures and enthalpy changes would be populated here based on detailed experimental data from the cited literature.

Molecular Structure–Mesomorphic Property Correlations

The stability and temperature range of liquid crystal phases are highly dependent on the molecule's architecture. Key factors include the length of flexible alkyl chains and the nature and position of substituents on the rigid molecular core.

Influence of Alkyl Chain Length on Phase Behavior and Mesophase Range

In homologous series of liquid crystals, the length of the terminal alkyl chain significantly impacts the mesomorphic properties. Generally, as the alkyl chain lengthens, there is a tendency for melting points to decrease and for lower-temperature, more ordered smectic phases to be induced and stabilized, while the stability of the nematic phase may decrease. nih.govresearchgate.net This is because longer chains enhance intermolecular van der Waals forces, promoting the layered arrangements characteristic of smectic phases, but can also disrupt the purely orientational order of the nematic phase. researchgate.net

Table 2: Mesophase Behavior of 4-Cyano-3-fluorophenyl 4-alkylbenzoates (nCFPB) Series

This interactive table illustrates the effect of varying alkyl chain length (n) on the observed mesophases and transition temperatures.

Cr = Crystal, N = Nematic, I = Isotropic. Data indicates complex polymorphism with multiple crystal forms and metastable phases.

Stereochemical and Positional Effects of Fluorine and Cyano Substituents on Mesophase Stability

The presence and position of polar substituents on the aromatic core of a liquid crystal molecule have a profound effect on its physical properties and mesophase stability. In this compound, the lateral fluorine (F) atom and the terminal cyano (CN) group are critical.

The cyano group is a strongly electron-withdrawing substituent with a large dipole moment. nih.gov This feature enhances the polarity of the molecule, which often leads to the formation of antiparallel molecular associations that can stabilize nematic and smectic phases.

The lateral fluorine atom at the 3-position introduces several competing effects.

Steric Effect : The fluorine atom increases the breadth of the molecule, which can disrupt molecular packing and lower the clearing temperature compared to the non-fluorinated analogue. nih.gov

Polarizability : The C-F bond affects the molecule's polarizability, influencing intermolecular dispersion forces. researchgate.net

Research on related 4-cyano-3-fluorophenyl benzoates shows that the nematic-isotropic liquid transition temperatures are often only marginally lower, and in some cases even higher, than their non-fluorinated counterparts. researchgate.net A significant finding is that the nematic ranges of several of these fluorinated esters are markedly broader than those of the analogous non-fluorinated compounds. researchgate.net This suggests that while the lateral fluorine may slightly weaken the thermal stability of the mesophase (lower clearing point), it can more significantly depress the melting point, thereby expanding the temperature window in which the liquid crystal phase exists. The substitution of fluorine can significantly impact the self-assembly behavior of liquid crystals. nih.gov

Molecular Dynamics and Dielectric Relaxation Phenomena

Broadband Dielectric Spectroscopy (BDS) Investigations

Broadband Dielectric Spectroscopy is a powerful technique to probe molecular motions over a wide range of frequencies. By analyzing the dielectric response of a material to an applied electric field, distinct relaxation processes can be identified and characterized.

In the isotropic and nematic phases of analogous compounds like 4-Cyano-3-fluorophenyl 4-butylbenzoate, a prominent α-relaxation process is observed. This process is directly associated with the reorientation of the molecules around their short axes, a motion often referred to as a "flip-flop". In the nematic phase, this relaxation process often shows a super-Arrhenius temperature dependence, indicating that the activation energy for this motion increases as the temperature decreases. This is a characteristic feature of glass-forming liquids.

Furthermore, in the nematic phase, the α-relaxation can sometimes be resolved into two components. The primary, slower process corresponds to the reorientation around the short axis, while a secondary, faster component may be attributed to the precession of the molecules.

Below the glass transition temperature, a secondary relaxation process, termed β-relaxation, becomes evident. This process is typically much weaker and faster than the α-relaxation. The β-relaxation is attributed to intramolecular motions, such as conformational changes within the flexible alkyl chain or librational movements of the molecular core. In contrast to the α-process, the β-relaxation typically follows an Arrhenius-type temperature dependence, suggesting a constant activation energy for these localized motions.

The relaxation times and frequencies of both α- and β-processes are strongly dependent on temperature and pressure. For the α-relaxation in the butyl analogue, the relaxation time dramatically increases upon cooling, following a Vogel-Fulcher-Tammann (VFT) relationship, which is characteristic of the cooperative molecular motions in supercooled liquids approaching the glass transition.

Increasing pressure also significantly slows down the α-relaxation dynamics. This is due to the reduction of free volume, which hinders the large-scale reorientational motions of the molecules. The glass transition temperature is consequently shifted to higher temperatures with increasing pressure. Conversely, the β-relaxation process is found to be much less sensitive to pressure, which further supports its assignment to localized, intramolecular motions that require less free volume.

| Relaxation Process | Temperature Dependence | Pressure Dependence | Associated Molecular Motion |

|---|---|---|---|

| α-Relaxation | Super-Arrhenius (VFT) | Strongly Dependent (Slowing Down) | Reorientation around short axis (cooperative) |

| β-Relaxation | Arrhenius | Weakly Dependent | Intramolecular motions (localized) |

Liquid crystals are anisotropic materials, and their dielectric properties depend on the orientation of the molecules relative to the applied electric field. The dielectric anisotropy (Δε = ε∥ - ε⊥) is a key parameter, where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the director (the average direction of the long molecular axes), respectively.

For compounds with a strong dipole moment along the long molecular axis, such as those containing a cyano group, a positive dielectric anisotropy is typically expected. The magnitude of the dielectric anisotropy is influenced by the degree of orientational order and the molecular structure. In the nematic phase, as the temperature decreases, the orientational order increases, which generally leads to an increase in the magnitude of the dielectric anisotropy. The presence of a fluorine atom on the phenyl ring can influence the dipole moment and thus the dielectric anisotropy.

Vibrational Dynamics via Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for investigating the vibrational modes of molecules and how they are affected by changes in phase and temperature. This provides information about the molecular structure, intermolecular interactions, and conformational changes.

Studies on 4-Cyano-3-fluorophenyl 4-octylbenzoate (also referred to as 8CFPB) have utilized FTIR spectroscopy to identify and assign its fundamental vibrational modes. The complex spectrum can be deconvoluted into contributions from different parts of the molecule, including the cyano group, the ester group, the phenyl rings, and the octyl chain.

Key vibrational modes and their typical wavenumber ranges are presented in the table below. The assignment of these modes is often supported by quantum mechanical calculations.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Molecular Group |

|---|---|---|

| ~2230 | C≡N stretching | Cyano group |

| ~1735 | C=O stretching | Ester group |

| ~1600, ~1500 | C=C stretching | Phenyl rings |

| ~1250 | C-O stretching | Ester group |

| ~1160 | C-F stretching | Fluorinated phenyl ring |

| 2850-2960 | C-H stretching | Octyl chain |

The positions and intensities of these vibrational bands are sensitive to the molecular environment. Upon cooling and transitioning through different liquid crystalline phases, shifts in the peak positions (wavenumbers) are observed. These shifts are indicative of changes in intermolecular interactions and molecular ordering. For instance, an increase in the ordering of the molecules in a more crystalline phase can lead to a sharpening of the bands and a shift to lower or higher wavenumbers depending on the nature of the interaction. The temperature-dependent shifts of these vibrational modes provide valuable information on the phase transition behavior and the dynamics of molecular arrangements in this compound.

Real-Time Monitoring of Molecular Reorganizations during Phase Transitions

The phase transitions of this compound are accompanied by significant molecular reorganizations. These dynamic processes can be monitored in real-time using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which is sensitive to changes in the vibrational modes of the molecules as they rearrange during heating or cooling cycles.

In a detailed study, the phase transition behavior of 4-cyano-3-fluorophenyl 4′-n-octylbenzoate (8CFPB) was investigated using differential scanning calorimetry (DSC), polarizing microscopy, and FT-IR spectroscopy. researchgate.net The analysis of the FT-IR spectra as a function of temperature revealed abrupt changes in the intensity and wavenumber of specific vibrational bands, signaling the onset of phase transitions. researchgate.net

Particularly prominent changes were observed in the temperature region of 155–100 °C. researchgate.net These fluctuations in spectral parameters are directly linked to alterations in molecular dynamics and reflect the gradual crystallization process. researchgate.net For instance, the vibrational modes associated with the cyano group (-C≡N) and the phenyl rings are especially sensitive to the local molecular environment and ordering. As the material transitions from an isotropic liquid to a more ordered liquid crystalline phase, or subsequently to a crystalline solid, the restrictions on molecular rotations and vibrations are reflected in the FT-IR spectrum.

The following interactive table summarizes key vibrational band changes that can be monitored to track these phase transitions.

| Vibrational Mode | Wavenumber (cm⁻¹) | Observed Change during Phase Transition | Implication |

| C≡N stretch | ~2230 | Shift in peak position and change in peak width | Alteration in the local dipole-dipole interactions and ordering of the polar cyano groups. |

| Phenyl C=C stretch | ~1600 | Splitting of bands and intensity variations | Changes in the conjugation and orientation of the phenyl rings. |

| C-O-C stretch | ~1250 | Shift in peak position | Reorganization of the ester linkage connecting the phenyl rings. |

| Alkyl C-H stretch | ~2800-3000 | Changes in band intensity and shape | Variations in the conformational order of the octyl tail. |

By meticulously tracking these spectral changes, a detailed picture of the molecular reorganizations, including changes in conformational order of the flexible alkyl chain and the orientational order of the rigid molecular core, can be constructed throughout the phase transition process.

Advanced Spectroscopic Correlation Techniques

To extract more detailed insights from the complex spectral data obtained during real-time monitoring, advanced correlation techniques are employed. These methods can reveal subtle details about the sequence of molecular events and the correlations between the motions of different molecular segments.

Perturbation-Correlation Moving Window Two-Dimensional (PCMW2D) Analysis

PCMW2D is a powerful analytical method that generates a pair of synchronous and asynchronous two-dimensional correlation spectra. nih.gov These spectra are plotted on a plane defined by a spectral variable (e.g., wavenumber) and a perturbation variable (e.g., temperature). nih.gov This technique is particularly advantageous for monitoring complicated spectral variations that occur along the perturbation direction. nih.gov

In the context of this compound, PCMW2D could be applied to the temperature-dependent FT-IR spectra. The resulting correlation maps would highlight the temperatures at which significant molecular reorganizations occur. The synchronous PCMW2D spectrum is analogous to the first derivative of the spectral changes with respect to the perturbation, effectively pinpointing the temperatures of maximum change, such as the peak of a phase transition. nih.gov The asynchronous PCMW2D spectrum, which is similar to the negative second derivative, can resolve overlapping transitions and provide information about the sequence of events. nih.gov

Two-Dimensional Correlation Spectroscopy (2D-COS)

2D-COS is another versatile technique used to analyze a series of spectra collected under an external perturbation. It generates synchronous and asynchronous correlation maps that reveal the relationships between the changes in different spectral bands.

For this compound, applying 2D-COS to the temperature-dependent FT-IR spectra would provide the following insights:

Synchronous Spectrum: The intensity of the peaks in the synchronous spectrum indicates the degree of coherence between the changes in intensity of two different vibrational bands. For example, a strong positive cross-peak between the C≡N stretching mode and a phenyl ring mode would suggest that the reorientations of these two parts of the molecule occur in concert during a phase transition.

Asynchronous Spectrum: The asynchronous spectrum reveals the sequential order of molecular events. A non-zero cross-peak indicates that the intensity changes of the two corresponding bands are out of phase. This can be used to determine, for instance, whether the ordering of the molecular core precedes or follows the conformational ordering of the flexible octyl tail during the transition from the isotropic to the liquid crystalline phase.

By employing these advanced spectroscopic correlation techniques, a highly detailed and dynamic picture of the molecular reorganizations in this compound during its phase transitions can be elucidated, providing a deeper understanding of the structure-property relationships in this liquid crystalline material.

Crystallization Kinetics and Glass Forming Behavior

Non-Isothermal Crystallization Dynamics

Non-isothermal crystallization refers to the process of crystal formation under conditions of continuous temperature change. Understanding these dynamics is crucial for controlling the solid-state structure of the material.

When cooled rapidly from a higher temperature phase, 4-Cyano-3-fluorophenyl 4-octylbenzoate can enter a supercooled state, bypassing immediate crystallization. Upon subsequent heating from this metastable state, the compound undergoes "cold crystallization." Studies utilizing Differential Scanning Calorimetry (DSC) have been instrumental in observing this phenomenon. researchgate.net The analysis of fluctuations in molecular dynamics within a specific temperature range (100-155°C) points to a gradual crystallization process occurring from the supercooled liquid crystalline phase. researchgate.net

The degree of crystallinity and the mechanisms governing crystal growth can be investigated through various analytical techniques. For this compound, analysis of Fourier-transform infrared (FT-IR) spectroscopy bands provides insight into the molecular ordering during phase transitions. researchgate.net Abrupt changes in the intensity and position (red or blue shifts) of vibrational bands are indicative of phase transitions, such as the melting of an intermediate metastable body (IMB). researchgate.net The fluctuations observed in these band parameters are directly connected to changes in molecular dynamics and reflect the gradual crystallization of the material. researchgate.net

Vitrification of Liquid Crystalline Phases

Vitrification, or glass formation, is the process by which a liquid solidifies without crystallizing. This occurs when the cooling rate is sufficiently high to prevent the molecular rearrangement necessary for crystal lattice formation, resulting in an amorphous solid or "glass."

The glass transition is a key characteristic of glass-forming materials. Below the glass transition temperature (Tg), the material is in a rigid, glassy state, while above it, the material softens and enters a supercooled liquid state. For this compound, a glass phase of a crystalline rotatory phase has been identified through thermal analysis. researchgate.net The specific Tg value marks the point where large-scale molecular motions become frozen, which is a critical parameter for defining the thermal stability and operating range of the material in potential applications.

As a liquid crystal is cooled towards its glass transition temperature, the rotational and translational motions of the molecules slow down dramatically. In the vicinity of Tg, these molecular motions become so slow that the structure is effectively "frozen" into a disordered state, characteristic of a glass. This phenomenon is a result of a rapid increase in viscosity over a narrow temperature range. For this compound, the relationship between its molecular dynamics and crystalline structures has been a subject of investigation, with quantum mechanical calculations used to assign FT-IR vibrational modes in the glass of its crystalline rotatory phase. researchgate.net

While a nematic phase is not explicitly detailed for the octyl (n=8) variant in the available research, related compounds in the 4-cyano-3-fluorophenyl 4-alkylbenzoate series are known to form nematic phases that can be easily supercooled and vitrified. icm.edu.plresearchgate.net For these related materials, upon heating the vitrified nematic glass, it first softens into a metastable, supercooled nematic phase before spontaneous crystallization occurs at a higher temperature. icm.edu.pl This sequence—glass softening to a supercooled liquid phase followed by crystallization—is a common behavior for many low-molecular-weight glass formers. icm.edu.plresearchgate.net

Impact of Thermal History and Sample Characteristics on Crystallization Kinetics

The thermal history of a sample of this compound plays a paramount role in its crystallization kinetics. The rate at which the material is cooled from its isotropic liquid phase can significantly affect the subsequent crystalline structure and the temperature at which crystallization occurs upon heating.

Detailed research into the phase transition behavior of this compound has been conducted using techniques such as Differential Scanning Calorimetry (DSC). These studies reveal a monotropic system of phases, indicating that the crystalline forms are metastable with respect to the isotropic liquid.

The crystallization kinetics are particularly sensitive to the cooling rate. Slower cooling rates generally provide more time for the molecules to self-assemble into a more ordered crystalline structure. Conversely, rapid cooling can lead to the formation of a disordered, glassy state. Upon subsequent heating, this glassy state can undergo a process known as cold crystallization, where the material crystallizes from the amorphous phase.

Further investigation into the specific influence of varying cooling and heating rates on the crystallization temperatures and enthalpies would provide a more complete picture of the kinetic landscape of this material. Such data is typically presented in tabular form to illustrate the direct relationship between thermal history and crystallization behavior. For instance, a systematic study might involve cooling the sample at different rates and then observing the crystallization events during a subsequent heating scan.

The characteristics of the sample itself, such as purity and the presence of any nucleation sites, can also influence the crystallization kinetics. Impurities can disrupt the molecular ordering necessary for crystal formation, often leading to a depression of the crystallization temperature or a complete inhibition of crystallization.

Table 1: Effect of Cooling Rate on Crystallization Temperature of this compound (Hypothetical Data)

| Cooling Rate (°C/min) | Onset Crystallization Temperature (°C) | Peak Crystallization Temperature (°C) |

| 1 | 45.2 | 43.8 |

| 5 | 42.1 | 40.5 |

| 10 | 38.9 | 37.1 |

| 20 | 35.5 | 33.6 |

Table 2: Influence of Heating Rate on Cold Crystallization of Amorphous this compound (Hypothetical Data)

| Heating Rate (°C/min) | Onset Cold Crystallization Temperature (°C) | Peak Cold Crystallization Temperature (°C) |

| 1 | -10.3 | -8.5 |

| 5 | -5.1 | -3.2 |

| 10 | 0.2 | 2.1 |

| 20 | 5.8 | 7.9 |

These tables illustrate the expected trends based on established principles of physical chemistry. A slower cooling rate allows for crystallization at a higher temperature, closer to the thermodynamic equilibrium. In the case of cold crystallization, a faster heating rate shifts the crystallization event to higher temperatures due to the kinetic nature of the process.

A full understanding of the crystallization kinetics of this compound would require access to the complete findings of dedicated thermal analysis studies. Such research would provide the precise data needed to populate the tables above and offer deeper insights into the material's phase behavior.

Advanced Structural Elucidation and Molecular Conformation

X-ray Diffraction (XRD) Investigations of Mesophases and Solid Phases

X-ray diffraction (XRD) is a primary technique for analyzing the atomic and molecular arrangement within materials, making it indispensable for studying the ordered yet fluid phases of liquid crystals. rice.eduu-psud.fr Studies on 4-Cyano-3-fluorophenyl 4-octylbenzoate (designated as 8CFPB) and related fluorinated mesogens have utilized XRD to characterize their complex phase behavior, including multiple solid-like and liquid-like polymorphic forms. researchgate.net

In the anisotropic liquid crystal phases, molecules of this compound exhibit degrees of positional and orientational order. X-ray diffraction studies on terminally fluorinated liquid crystals reveal specific packing arrangements. For instance, in smectic A phases, which possess one-dimensional positional order in the form of layers, the presence of polar terminal groups like -CN and fluorine atoms significantly influences the packing. tandfonline.comresearchgate.net

Research on similar polar mesogens shows a strong tendency for molecules to form antiparallel dimers due to the strong dipole moments of the cyano and fluoro groups. tandfonline.com This dimerization can lead to the formation of a smectic Ad (SmAd) phase, where the layer periodicity 'd' is significantly larger than the molecular length 'L' (d/L > 1). tandfonline.com The fluorine substitution on the phenyl ring can also affect the uniformity of the smectic layering, sometimes leading to more complex, modulated structures. tandfonline.com The combination of the polar core and the flexible octyl chain contributes to a molecular architecture that supports the formation of these layered arrangements upon cooling from the isotropic liquid state.

The specific molecular arrangement directly dictates the macroscopic properties of the liquid crystal. The presence of the cyano (-CN) and fluoro (-F) groups in this compound introduces strong dipole moments, which are crucial for its dielectric properties. The antiparallel pairing observed in the mesophases helps to minimize destabilizing electrostatic interactions but also results in a high positive dielectric anisotropy. nih.gov This property is highly desirable for applications in electro-optic display devices, such as thin-film transistor (TFT) displays, where an electric field is used to switch the orientation of the molecules. nih.gov

Furthermore, the lateral fluorine substitution influences intermolecular interactions, which can affect properties like viscosity and chemical stability. nih.gov The arrangement of molecules into layers in the smectic phase, as determined by XRD, gives rise to the characteristic optical textures and anisotropic fluid behavior observed with polarizing microscopy. researchgate.net The transition between different polymorphic solid forms, also studied by XRD, involves significant changes in molecular packing and dynamics, which correlate to the thermal properties measured by techniques like Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net

Single Crystal X-ray Diffraction Analysis (for related compounds)

The analysis also confirmed that the long alkyl chain (a hexadecyloxy chain in this case) adopts a stable, fully extended all-trans conformation. nih.gov This linear, rod-like shape is a critical factor for the formation of anisotropic liquid crystal phases. It is highly probable that the octyl chain in this compound adopts a similar all-trans preference in its ordered phases to maximize packing efficiency.

Table 1: Selected Crystallographic Data for the related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C30H40FNO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 22.937 (3) |

| b (Å) | 9.2022 (9) |

| c (Å) | 13.2859 (10) |

| β (°) | 100.749 (8) |

| Volume (ų) | 2755.1 (5) |

| Dihedral Angle (Benzene Rings) (°) | 57.76 (7) |

The crystal structure of the related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate also reveals the specific non-covalent interactions that govern its molecular packing. nih.gov In this structure, molecules are linked by C—H···O hydrogen bonds. nih.gov Specifically, a hydrogen atom on one of the benzene (B151609) rings interacts with the carbonyl oxygen atom of a neighboring molecule, forming inversion dimers. nih.gov These directional interactions play a significant role in stabilizing the crystal lattice.

The highly polar cyano group is also a key site for intermolecular interactions. mdpi.comrsc.org While strong hydrogen bonds are not formed with the nitrile nitrogen in this case, dipole-dipole interactions involving the C≡N group are fundamental to the antiparallel association of molecules in both the solid and liquid crystal phases. rsc.org These collective interactions, from weaker van der Waals forces along the alkyl chains to the stronger hydrogen bonds and dipole-dipole interactions at the core, create the delicate energetic balance required for the formation of intermediate mesophases.

Table 2: Hydrogen Bond Geometry for the related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5···O10 | 0.93 | 2.38 | 3.237 (3) | 153 |

Compound Index

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure, geometry, and vibrational properties of molecules. Its application to liquid crystals, including systems related to 4-Cyano-3-fluorophenyl 4-octylbenzoate, has been crucial in interpreting experimental data and predicting molecular behavior.

Quantum mechanical calculations, particularly using DFT, are instrumental in the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. For a related compound, 4-cyano-3-fluorophenyl 4′-n-octylbenzoate (8CFPB), quantum mechanical calculation methods have been employed to assign the FT-IR vibrational modes. researchgate.net This approach allows for a detailed analysis of the molecular vibrations, correlating specific atomic motions with the observed spectral peaks.

Table 1: Representative Vibrational Mode Assignments for a Related Fluorophenyl Derivative (Illustrative)

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) |

| ~3100 | ~3100 | C-H stretching (aromatic) |

| ~2950 | ~2950 | C-H stretching (alkyl chain, asymmetric) |

| ~2870 | ~2870 | C-H stretching (alkyl chain, symmetric) |

| ~2230 | ~2230 | C≡N stretching |

| ~1730 | ~1730 | C=O stretching (ester) |

| ~1600 | ~1600 | C=C stretching (aromatic) |

| ~1250 | ~1250 | C-O stretching (ester) |

| ~1170 | ~1170 | C-F stretching |

Note: This table is illustrative and based on general frequency ranges for the functional groups present in the molecule. Specific values for this compound would require dedicated DFT calculations.

In a study of the related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, the dihedral angle between the two benzene (B151609) rings was determined to be 57.76 (7)°. nih.gov The alkyl chain in this molecule was found to adopt an all-trans conformation. nih.gov Theoretical calculations for such molecules would involve rotating key dihedral angles to find the global and local energy minima, thus identifying the most probable molecular shapes. This information is vital for understanding how molecules pack in the condensed phases and influences properties like birefringence and dielectric anisotropy.

Molecular Dynamics (MD) Simulations (for related liquid crystalline systems)

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of molecules. This technique is particularly valuable for studying the dynamic processes and phase transitions in liquid crystals.

While specific MD simulations for this compound are not extensively documented, studies on the homologous compound 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) offer significant insights into the molecular motions and phase transition mechanisms. Dielectric relaxation spectroscopy studies on 4CFPB have identified different relaxation processes, such as the α-relaxation connected with the reorientations of molecules around their short axes in the isotropic and nematic phases. icm.edu.pl

MD simulations can model these reorientational motions and provide a molecular-level picture of the dynamics. For instance, simulations can track the rotational correlation functions to calculate relaxation times, which can then be compared with experimental data. Furthermore, MD simulations can be used to study the nematic-isotropic phase transition by monitoring the orientational order parameter as a function of temperature. These simulations can reveal the collective molecular rearrangements that drive the phase transition. In studies of 4CFPB, a super-Arrhenius temperature dependence of the relaxation has been observed in the nematic phase, and the vitrification of the supercooled nematic phase has been demonstrated. icm.edu.pl

Development and Validation of Theoretical Models for Dielectric and Thermotropic Behavior

Theoretical models are essential for rationalizing the experimentally observed dielectric and thermotropic properties of liquid crystals. These models often rely on parameters that can be derived from computational methods.

For instance, the dielectric properties of liquid crystals are strongly influenced by the molecular dipole moment. Quantum mechanical calculations can provide accurate values for the magnitude and direction of the molecular dipole moment. For the related 4-cyano-3-fluorophenyl 4-butylbenzoate, the calculated total dipole moment is 3.30 D. The components of the dipole moment along the molecular axes are also determined, which is crucial for understanding the dielectric anisotropy.

The thermotropic behavior, i.e., the sequence of phase transitions as a function of temperature, is also a subject of theoretical modeling. Statistical mechanics models can be parameterized using intermolecular interaction potentials derived from quantum chemical calculations. These models can then be used to predict phase transition temperatures and other thermodynamic properties. For 4-cyano-3-fluorophenyl 4-butylbenzoate, a monotropic system of phases has been identified, with two stable phases (crystal I and isotropic) and three metastable phases (glass of the nematic phase, nematic, and crystal II). icm.edu.pl Theoretical models can help to explain the relative stability of these different phases. Dielectric spectroscopy studies on this compound have also revealed a secondary β-relaxation below the glass transition temperature, which is well-described by an Arrhenius temperature dependence. icm.edu.pl

Structure Property Relationships: a Holistic View

Quantitative Correlation between Molecular Architecture and Liquid Crystalline Performance

The deliberate modification of a liquid crystal's molecular structure is a powerful tool for tailoring its mesomorphic and electro-optical characteristics to suit specific applications. By altering components such as the flexible alkyl chain or the polar functional groups on the aromatic core, a high degree of control over the material's properties can be achieved.

Optimizing Alkyl Chain Length for Desired Mesophase Sequence and Range

The length of the terminal alkyl chain (n) in the 4-cyano-3-fluorophenyl 4-alkylbenzoate series (nCFPB) plays a pivotal role in determining the type of mesophase exhibited and the temperature range over which it is stable. An increase in the alkyl chain length generally leads to a decrease in the clearing temperature (the transition from the nematic to the isotropic liquid phase) and can influence the melting point. This trend is a consequence of the changing balance between the rigid core interactions and the flexibility of the alkyl chain.

Shorter alkyl chains tend to favor the formation of the nematic phase, a state characterized by long-range orientational order of the molecules. As the chain length increases, van der Waals interactions between the chains become more significant, which can promote the formation of more ordered smectic phases or, in some cases, lead to a depression of the liquid crystalline phase altogether. The following table illustrates the effect of varying alkyl chain length on the phase transition temperatures of 4-cyano-3-fluorophenyl 4-alkylbenzoates.

| Compound | n | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 2 | 78 | 8 (monotropic) | - |

| 4-Cyano-3-fluorophenyl 4-propylbenzoate | 3 | 70 | 20 (monotropic) | - |

| 4-Cyano-3-fluorophenyl 4-butylbenzoate | 4 | 15.28 | 6.25 | -9.03 |

| 4-Cyano-3-fluorophenyl 4-pentylbenzoate | 5 | 30.73 | 24.00 | -6.73 |

Note: Monotropic phases are only observed upon cooling from the isotropic liquid state.

Tuning Dielectric Anisotropy and Other Electro-Optical Parameters via Functional Group Substitution

The substitution of functional groups on the molecular core is a key strategy for tuning the electro-optical properties of liquid crystals, most notably the dielectric anisotropy (Δε). This parameter, which is the difference between the dielectric permittivity parallel and perpendicular to the molecular long axis, is crucial for the operation of liquid crystal displays (LCDs). A large positive Δε is desirable for many applications as it allows for low threshold voltages.

A comparative study highlights the impact of fluorination. The dielectric anisotropy of 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate was found to be 35.9, which is significantly higher than the 29.6 value for the non-fluorinated analog, 4-cyanophenyl 4′-n-propylbenzoate. researchgate.net This demonstrates the efficacy of fluorine substitution in increasing the dielectric anisotropy. This enhancement is critical for improving the performance of liquid crystal devices by enabling lower power consumption and faster switching times.

Interplay between Molecular Dynamics and Crystalline/Mesophase Structures

The macroscopic properties of liquid crystals are a manifestation of the collective behavior of their constituent molecules. The dynamics of these molecules, including rotational and translational motions, are intimately linked to the structure of the crystalline and liquid crystalline phases.

Studies on 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a shorter-chain homolog of the title compound, have provided valuable insights into these dynamic processes. icm.edu.plresearchgate.net Dielectric relaxation spectroscopy has revealed the presence of different relaxation modes associated with specific molecular motions. The α-relaxation, observed in the isotropic and nematic phases, is attributed to the reorientation of the molecules around their short axes. icm.edu.pl This process exhibits a non-Arrhenius temperature dependence, indicating that the molecular reorientations become progressively slower as the temperature decreases.

Below the glass transition temperature, a secondary β-relaxation can be observed, which follows an Arrhenius temperature dependence. icm.edu.pl This faster process is associated with more localized intramolecular motions. The study of these relaxation processes provides a detailed picture of how molecular mobility changes across different phases. For instance, upon cooling, the nematic phase of 4CFPB can be supercooled to form a glassy state, where the large-scale molecular motions are frozen. icm.edu.pl

In the case of 4-cyano-3-fluorophenyl 4-octylbenzoate (8CFPB), investigations have revealed a complex polymorphism, with both liquid-like and solid-like crystalline forms identified. The relationship between the molecular dynamics and these crystalline structures is a key area of research, with techniques like FT-IR spectroscopy and X-ray diffraction being used to probe the structural changes that accompany phase transitions.

Influence of Supramolecular Interactions on Bulk Liquid Crystalline Properties

While the covalent structure of a molecule dictates its fundamental shape and polarity, the bulk properties of a liquid crystalline material are significantly influenced by weaker, non-covalent supramolecular interactions. These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, govern how the molecules pack together in the condensed state.

Complementary Analytical Techniques in Liquid Crystal Research

Differential Scanning Calorimetry (DSC): Precision in Thermotropic Phase Transition Studies

Differential Scanning Calorimetry is an indispensable thermal analysis technique for characterizing the thermotropic phase transitions of liquid crystals like 4-Cyano-3-fluorophenyl 4-octylbenzoate. By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify the energy changes associated with transitions between crystalline, liquid crystalline, and isotropic phases.

In a typical DSC experiment, a small, encapsulated sample of this compound is subjected to a controlled temperature program, either heating or cooling at a constant rate. The resulting thermogram plots heat flow against temperature, revealing endothermic or exothermic peaks at transition points. For instance, the melting of a crystalline solid into a liquid crystal mesophase, or the transition from a mesophase to the isotropic liquid, will appear as endothermic peaks, signifying the absorption of heat. Conversely, exothermic peaks are observed during cooling as the system releases heat upon transitioning to a more ordered state.

The key parameters obtained from a DSC analysis include:

Transition Temperatures (T): The onset or peak temperature of a thermal event provides the precise temperature at which a phase transition occurs.

Enthalpy Changes (ΔH): The area under a transition peak is directly proportional to the enthalpy change associated with the transition, offering quantitative insight into the energetics of the molecular rearrangement.

Heat Capacity (Cp): Changes in the baseline of the DSC curve can be used to determine the heat capacity of the material in its different phases.

Studies on the homologous series of 4-cyano-3-fluorophenyl 4-alkylbenzoates have utilized DSC to systematically investigate their phase behavior. researchgate.net For this compound, DSC analysis is crucial for identifying its monotropic nature, where the liquid crystalline phase is only observed upon cooling from the isotropic liquid. researchgate.netresearchgate.net

Table 1: Hypothetical DSC Data for a Monotropic Liquid Crystal

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Isotropic (Heating) | 65.0 | 25.0 |

| Isotropic to Nematic (Cooling) | 55.0 | -0.8 |

| Nematic to Crystal (Cooling) | 30.0 | -20.0 |

Note: This table is illustrative of typical data obtained for a monotropic liquid crystal and does not represent experimentally verified data for this compound.

Polarized Optical Microscopy (POM): Visualizing Mesophase Textures and Transitions

Polarized Optical Microscopy is a powerful and direct visualization technique used to identify liquid crystalline mesophases and observe their phase transitions. When a thin film of a liquid crystalline material, such as this compound, is placed between two crossed polarizers, its anisotropic nature allows for the transmission of light, resulting in characteristic optical textures. researchgate.netresearchgate.net

The principle of POM relies on the birefringence of liquid crystals. As polarized light passes through the anisotropically aligned molecules of the mesophase, it is split into two rays that travel at different velocities and are polarized in mutually perpendicular planes. Upon exiting the sample, these rays recombine, and the resulting interference patterns create a texture that is unique to the specific liquid crystal phase (e.g., nematic, smectic, cholesteric).

By equipping the microscope with a hot stage, the sample can be heated and cooled while under observation, allowing for the direct visualization of phase transitions. For this compound, POM would be used to:

Confirm the presence of a liquid crystalline phase upon cooling from the isotropic state.

Identify the type of mesophase based on its characteristic texture. For example, a nematic phase would typically exhibit a Schlieren or threaded texture.

Observe the dynamics of phase transitions, such as the nucleation and growth of mesophase domains from the isotropic liquid or the crystallization process from the liquid crystal phase.

The combination of DSC and POM is highly effective; while DSC provides the thermodynamic data for phase transitions, POM offers visual confirmation and aids in the definitive identification of the mesophases involved. researchgate.netresearchgate.net

Thermally Stimulated Depolarization Currents (TSDC): Unraveling Complex Molecular Relaxations

Thermally Stimulated Depolarization Currents is a sensitive technique used to investigate molecular relaxations in dielectric materials, including liquid crystals. While specific TSDC studies on this compound are not detailed in the available literature, the technique is highly applicable to understanding the dynamics of its polar molecules. The related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, has been studied using TSDC, revealing complex relaxation behaviors.

The TSDC method involves the following steps:

A strong DC electric field is applied to the sample at a high temperature (the polarization temperature, Tp) to align the molecular dipoles.

The sample is then rapidly cooled to a low temperature where molecular motions are frozen, trapping the dipolar orientation.

The external electric field is removed.

The sample is heated at a constant rate, and the depolarization current generated by the relaxation of the frozen-in dipoles is measured as a function of temperature.

The resulting TSDC spectrum consists of one or more peaks, each corresponding to a specific molecular relaxation process. The position of a peak on the temperature axis is related to the activation energy of the relaxation process, while the area under the peak is proportional to the concentration of relaxing dipoles.

For a liquid crystal like this compound, with its polar cyano and fluoro groups, TSDC could provide valuable information on:

α-relaxation: Associated with the reorientation of molecules around their short axes, which is often linked to the glass transition.

β-relaxation: A faster, more localized motion, potentially related to intramolecular rotations or librations.

Maxwell-Wagner-Sillars (MWS) relaxation: Interfacial polarization effects that can occur in heterogeneous systems.

By analyzing the TSDC spectra, researchers can gain a deeper understanding of the molecular dynamics in the different phases and glassy states of the liquid crystal.

Adiabatic Calorimetry: High-Resolution Heat Capacity Measurements and Phase Identification

In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. Small, precisely known amounts of heat are introduced to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from these values. This step-wise heating process allows for very slow temperature scanning, providing exceptional temperature and enthalpy resolution.

For a complex polymorphic material like a liquid crystal, adiabatic calorimetry can be used to:

Accurately determine the heat capacity over a wide temperature range.

Detect weak phase transitions, such as those between different crystalline polymorphs or subtle changes in liquid crystalline order.

Characterize glass transitions with high precision.

Calculate fundamental thermodynamic functions, such as enthalpy and entropy, by integrating the heat capacity data.

The high-resolution data from adiabatic calorimetry is invaluable for constructing a complete and accurate phase diagram for materials like this compound, especially for resolving ambiguities that may arise from DSC or other thermal analysis techniques.

Advanced Applications and Future Research Paradigms

Technological Impact in Opto-Electronic Devices and Display Technologies

Design of Materials with Enhanced Dielectric Anisotropy for Liquid Crystal Displays

The design of liquid crystal materials with specific dielectric anisotropy (Δε) is fundamental to the operation of liquid crystal displays (LCDs). The cyano (-CN) and fluoro (-F) substituents in 4-Cyano-3-fluorophenyl 4-octylbenzoate play a pivotal role in establishing a strong dipole moment. The strategic placement of the fluorine atom adjacent to the cyano group can significantly influence the net dipole moment and, consequently, the dielectric anisotropy of the molecule. google.com

In many display modes, a high positive dielectric anisotropy is desirable to reduce the operating voltage. The strong longitudinal dipole moment of the cyano group in cyanophenyl benzoate (B1203000) derivatives contributes significantly to a positive Δε. The addition of a lateral fluorine atom can further enhance this property, allowing for the formulation of liquid crystal mixtures with tailored dielectric properties for specific display applications, such as twisted nematic (TN) and super-twisted nematic (STN) LCDs. google.com

| Property | Influence of Molecular Structure |

| Dielectric Anisotropy (Δε) | The strong dipole moment of the cyano and fluoro groups leads to a significant dielectric anisotropy, which is crucial for the switching behavior of the liquid crystal in an electric field. |

| Refractive Anisotropy (Δn) | The elongated molecular structure with its aromatic rings results in a high birefringence, which is essential for achieving high contrast in displays. |

| Viscosity | The length of the alkyl chain and the overall molecular shape affect the viscosity, which in turn influences the response time of the display. |

| Nematic Range | The molecular structure determines the temperature range over which the material exhibits the nematic liquid crystal phase, a key parameter for device operation under various environmental conditions. |

Development of Liquid Crystal Compositions with Improved Voltage Holding Rate and Specific Resistance

For active matrix liquid crystal displays (AMLCDs), a high voltage holding ratio (VHR) and specific resistance are critical for performance. These properties ensure that the pixels remain in their intended state between refresh cycles, preventing flicker and image sticking. The chemical stability and purity of the liquid crystal components are paramount in achieving high VHR and specific resistance.

Liquid crystal compositions containing cyanophenyl benzoate derivatives are formulated to exhibit high chemical and electrochemical stability. The inclusion of fluorinated compounds like this compound can contribute to improved stability and, consequently, a higher VHR. Careful purification of the individual components and the final mixture is essential to minimize ionic impurities that can degrade these properties.

Tailoring Viscosity, Refractive Anisotropy (Δn), and Nematic Range for Device Optimization

The optimization of liquid crystal mixtures for specific display applications requires a careful balance of various physical properties. The viscosity of the liquid crystal material directly impacts the switching speed (response time) of the display. The octyl chain in this compound influences its viscosity; longer alkyl chains generally lead to higher viscosity. Therefore, its concentration in a mixture is adjusted to achieve the desired response time.

The refractive anisotropy, or birefringence (Δn), is a measure of the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high Δn is often desirable as it allows for thinner display cells, which can lead to faster response times and wider viewing angles. The extended conjugated core of this compound contributes to a significant Δn.

Role of Glass-Forming Liquid Crystals in Amorphous Material Applications

Certain liquid crystalline materials, including some cyanophenyl benzoate derivatives, exhibit a tendency to form a glassy state upon cooling from the nematic or smectic phase. This phenomenon is of significant interest in the study of amorphous materials and has potential applications in areas such as optical data storage and organic electronics. The ability of a liquid crystal to form a glass means that the orientational order of the liquid crystal phase can be frozen in place, creating a solid material with anisotropic properties.

Strategic Molecular Design for Next-Generation Liquid Crystalline Materials

The structure-property relationship is a central theme in the design of new liquid crystalline materials. researchgate.netnih.gov The molecular architecture of this compound serves as a template for the strategic design of next-generation materials with enhanced properties. Key design considerations include:

Polar Group Modification: Altering the position and number of polar substituents like cyano and fluoro groups can fine-tune the dielectric anisotropy and other electrostatic properties.

Core Structure Elongation: Extending the rigid core by incorporating additional phenyl rings or other aromatic units can increase the clearing point and enhance the birefringence.

Alkyl Chain Variation: Modifying the length and branching of the terminal alkyl chain provides a means to control the viscosity, melting point, and mesophase type.

Introduction of Chiral Centers: The incorporation of chiral moieties can induce helical superstructures, leading to cholesteric and blue phases, which are of interest for advanced display technologies and photonics. beilstein-journals.org

By systematically modifying the molecular structure, researchers can develop new liquid crystals with properties tailored for emerging applications such as fast-switching displays, flexible electronics, and smart windows.

Emerging Research Directions and Interdisciplinary Collaborations

The field of liquid crystals is continuously evolving, with new research directions and interdisciplinary applications emerging. While this compound and similar molecules have been instrumental in display technologies, their unique properties are also being explored in other areas.

Emerging applications include their use in sensors, where the liquid crystal's orientation can be modulated by external stimuli such as chemical or biological analytes. researchgate.netnih.gov The anisotropic nature of these materials also makes them interesting for applications in organic photovoltaics and as alignment layers for other functional organic materials.

Interdisciplinary collaborations between chemists, physicists, materials scientists, and engineers are crucial for advancing the field. The synthesis of novel liquid crystal structures, the characterization of their physical properties, and their integration into new device architectures require a multifaceted approach. The continued study of compounds like this compound and their derivatives will undoubtedly lead to new scientific discoveries and technological innovations.

Q & A

Q. Experimental Design :

Q. Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products